molecular formula C40H68N6O20 B609454 N-(Azido-PEG4)-N-bis(PEG4-NHS ester) CAS No. 2182601-77-8

N-(Azido-PEG4)-N-bis(PEG4-NHS ester)

Cat. No. B609454
CAS RN: 2182601-77-8
M. Wt: 953.01
InChI Key: SZQXOKLTRWLWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a popular PEG reagent that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

This compound is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .


Molecular Structure Analysis

The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is C15H24N4O8 . Its molecular weight is 388.38 .


Chemical Reactions Analysis

The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples . The NHS ester readily reacts with amines in aqueous solution or organic solvent .


Physical And Chemical Properties Analysis

“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a liquid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .

Scientific Research Applications

Micropatterned Three-Dimensional Culture

  • Application : In micropatterned three-dimensional cultures, azide-modified gelatin, which is prepared by mixing gelatin with Azide-PEG4-NHS ester solutions, is used. This has been demonstrated in the development of photodegradable gelatin hydrogels for cell encapsulation (Tamura et al., 2015).

Drug Delivery and Anticancer Effects

  • Application : The bis(PEG) polymer, in conjugation with paclitaxel, is utilized to enhance drug solubility and cytotoxicity in cancer treatment. This highlights the potential use of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in drug delivery systems (Khandare et al., 2006).

Analytical Methods for PEGylated Biopharmaceuticals

  • Application : In the field of biopharmaceuticals, PEGylation reagents like N-hydroxysuccinimide (NHS) esters are used to improve the bioavailability and reduce immunogenicity of active peptides or proteins (Crafts et al., 2016).

Hydrogels for Biomedical Applications

  • Application : Hydrogels formed from N-hydroxysuccinimide (NHS) activated oxo-esters and N-cysteine endgroups, synthesized from branched poly(ethylene glycol) (PEG), have been developed for in-vitro cell encapsulation and in-vivo implantation, indicating the role of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in tissue engineering and drug delivery (Strehin et al., 2013).

Synthesis of 'Umbrella-Like' PEG for Bioconjugation

  • Application : N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is used in the synthesis of 'umbrella-like' poly(ethylene glycol) structures for protein conjugation, indicating its utility in the development of novel biocompatible materials (Zhang et al., 2010).

Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics

  • Application : In the engineering of erythrocyte membranes for the display of antibodies, heterobifunctional NHS-PEG-azido (NHS-PEG-N3) is used, suggesting the potential of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in therapeutic applications (Ji et al., 2019).

PEGylation of RNA Spiegelmers

  • Application : The use of NHS-ester-activated carboxylic acids for post-synthetic modification of oligonucleotides, as demonstrated in the PEGylation of RNA Spiegelmers, highlights another application area of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) (Bethge & Vonhoff, 2020).

Nanoparticle Stabilization and Catalysis Template

  • Application : As a stabilizer for nanoparticles used in catalysis, demonstrating its potential in materials science and catalytic processes (Deraedt et al., 2014).

Mechanism of Action

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes . It should be stored under inert gas and away from moisture .

Future Directions

“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” has potential applications in the field of protein labeling and crosslinking . It can also be used in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N6O20/c41-43-42-7-13-55-19-25-61-31-34-64-28-22-58-16-10-44(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(51)65-45-35(47)1-2-36(45)48)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(52)66-46-37(49)3-4-38(46)50/h1-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXOKLTRWLWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N6O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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